4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the N1 position with a 5-formyl-2-methoxybenzyl group and at the C3 position with a methylcyclohexanecarboxamide moiety bearing an N-isopropyl substituent . The structural complexity arises from the fusion of a thiophene ring with a pyrimidinedione system, which is further functionalized with polar (formyl, methoxy) and lipophilic (cyclohexane, isopropyl) groups. This design likely enhances target binding specificity and modulates physicochemical properties such as solubility and bioavailability.
Properties
IUPAC Name |
4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-16(2)27-24(31)19-7-4-17(5-8-19)13-29-25(32)23-21(10-11-35-23)28(26(29)33)14-20-12-18(15-30)6-9-22(20)34-3/h6,9-12,15-17,19H,4-5,7-8,13-14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMSGSOCSLXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide (CAS Number: 932554-39-7) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates various functional groups that may enhance its biological activity. This article reviews the existing literature on its biological activity, including potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 932554-39-7 |
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of formyl and methoxy groups may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Antimicrobial properties have been observed in structurally related compounds. For example, thiazolidine derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
Enzyme Inhibition
Compounds similar to the one have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
The precise mechanism of action for 4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide remains largely unexplored due to a lack of specific studies. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding or hydrophobic interactions facilitated by its functional groups.
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating related thieno[3,2-d]pyrimidine derivatives, compounds showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that modifications on the benzyl moiety could enhance anticancer efficacy .
- Enzyme Inhibition Studies : Research has indicated that similar compounds possess strong inhibitory effects on AChE and urease, suggesting potential applications in treating neurodegenerative diseases and infections .
- Molecular Docking Studies : Computational studies have predicted binding affinities of related compounds to target enzymes involved in cancer metabolism and infectious diseases. The docking results suggest that structural features play a crucial role in determining biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are categorized based on core variations and substituent modifications:
Table 1: Structural Comparison of Key Analogs
*LogP calculated using the Crippen method.
†Estimated from molecular formula in .
Key Observations :
- The 5-formyl group in the target compound introduces a reactive aldehyde moiety absent in other analogs, which may facilitate covalent binding or hydrogen-bonding interactions with biological targets .
- Lipophilicity : The benzyl substituents in ’s compound result in higher LogP (4.1), suggesting greater membrane permeability compared to the target compound (LogP 2.8).
Q & A
Basic: What are the critical synthetic steps and reagents for preparing thieno[3,2-d]pyrimidinone derivatives analogous to the target compound?
Answer:
The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves:
- Coupling reactions using reagents like HBTU or HATU with DIPEA in polar aprotic solvents (e.g., DMF) to form amide or ester bonds .
- Cyclization steps under controlled temperature to generate the thienopyrimidinone core.
- Purification via HPLC to achieve >90% purity, as demonstrated in analogous compounds .
Key intermediates (e.g., 5-formyl-2-methoxybenzyl groups) may require protection/deprotection strategies during functionalization.
Advanced: How can computational reaction design minimize trial-and-error in optimizing synthesis conditions?
Answer:
State-of-the-art approaches include:
- Quantum chemical calculations to model reaction pathways and identify transition states, reducing the need for empirical optimization .
- Machine learning to analyze experimental datasets (e.g., solvent, temperature, catalyst effects) and predict optimal conditions for coupling or cyclization steps .
- Feedback loops where experimental results (e.g., yields, purity) refine computational models, accelerating iterative improvements .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclohexanecarboxamide vs. thienopyrimidinone moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>90% is typical for research-grade compounds) and detects byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?
Answer:
- Dose-response profiling : Ensure consistent assay conditions (e.g., cell lines, incubation times) to isolate structure-activity relationships .
- Metabolic stability tests : Evaluate whether differences in activity stem from compound degradation (e.g., esterase susceptibility in carboxamide derivatives) .
- Molecular docking : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the 5-formyl group) .
Basic: What methodologies are used to assess the compound’s potential therapeutic applications?
Answer:
- In vitro enzyme inhibition assays : Target-specific screens (e.g., kinases, proteases) to determine IC50 values .
- Cell viability assays : Use cancer or primary cell lines to evaluate cytotoxicity and selectivity .
- Solubility and permeability studies : Employ techniques like PAMPA or Caco-2 models to predict bioavailability .
Advanced: How can regioselectivity challenges in thienopyrimidinone functionalization be addressed?
Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., the 2-methoxybenzyl group) during alkylation or acylation steps .
- Lewis acid catalysis : Use ZnCl2 or BF3·OEt2 to direct electrophilic substitution to specific positions on the heterocyclic core .
- Microwave-assisted synthesis : Enhance reaction control to favor desired regioisomers .
Basic: What are common pitfalls in interpreting NMR data for such complex heterocycles?
Answer:
- Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to resolve crowded regions, particularly in the cyclohexane and thienopyrimidinone systems .
- Dynamic effects : Account for conformational flexibility (e.g., chair-flipping in the cyclohexane ring) that may split or broaden peaks .
- Solvent artifacts : Confirm assignments by comparing spectra in DMSO-d6 vs. CDCl3 .
Advanced: What strategies improve reproducibility in multi-step syntheses of this compound?
Answer:
- Intermediate characterization : Validate each step with LC-MS or TLC before proceeding .
- Batch consistency : Standardize reagent sources (e.g., HATU vs. HBTU lot variability) and solvent drying protocols .
- Scale-up protocols : Use flow chemistry to maintain reaction homogeneity and heat transfer in larger volumes .
Basic: How is the stability of the 5-formyl group maintained during synthesis?
Answer:
- In situ protection : Convert the formyl group to a stable acetal or oxime derivative during reactive steps .
- Low-temperature conditions : Perform formyl-containing reactions at 0–4°C to minimize aldol condensation .
- Post-synthetic oxidation : Introduce the formyl group late in the synthesis via Swern or Dess-Martin oxidation .
Advanced: How can machine learning enhance SAR studies for this compound class?
Answer:
- Feature engineering : Train models on descriptors like logP, polar surface area, and substituent electronic effects to predict activity .
- Generative chemistry : Design novel analogs with optimized properties (e.g., reduced off-target binding) using deep learning frameworks .
- Unsupervised clustering : Identify understudied regions of chemical space for high-risk/high-reward exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
